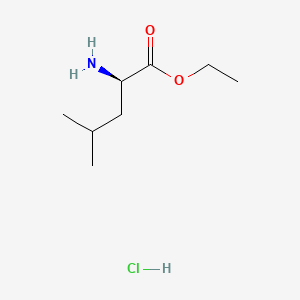

D-Leucine ethyl ester hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-Leucine ethyl ester hydrochloride is a derivative of the amino acid leucine. It is commonly used in biochemical research and has the molecular formula C8H18ClNO2 and a molecular weight of 195.69 g/mol . This compound is known for its role in various scientific applications, particularly in the fields of chemistry, biology, and medicine.

作用机制

Target of Action

D-Leucine ethyl ester hydrochloride, also known as H-D-Leu-OEt.HCl, is a derivative of the essential branched-chain amino acid leucine Leucine and its derivatives are known to interact with the l-type amino acid transporter 1 (lat1), which is responsible for the uptake of large neutral amino acids such as leucine .

Mode of Action

The exact mode of action of H-D-Leu-OEtIt’s known that leucine and its derivatives can be transported into cells via lat1 . Once inside the cell, these compounds may influence various cellular processes. For instance, leucine is known to activate the mechanistic target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and metabolism .

Biochemical Pathways

Leucine and its derivatives, including H-D-Leu-OEt.HCl, are involved in several biochemical pathways. They play a crucial role in protein synthesis and are also involved in the regulation of blood-sugar levels, growth and repair of muscle tissue, growth hormone production, and wound healing . The activation of mTORC1 by leucine leads to the phosphorylation of p70 ribosomal S6 kinase 1 (p70S6K), a downstream effector of mTORC1 .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of H-D-Leu-OEtIt’s known that leucine and its derivatives are absorbed and distributed throughout the body, where they participate in various biochemical processes .

Result of Action

The molecular and cellular effects of H-D-Leu-OEt.HCl are likely to be similar to those of leucine, given their structural similarity. Leucine is known to stimulate protein synthesis and inhibit protein degradation, thereby promoting muscle growth . It also plays a role in the regulation of blood glucose levels and the production of growth hormones .

Action Environment

The action, efficacy, and stability of H-D-Leu-OEt.HCl can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and humidity . Moreover, the compound’s action and efficacy can be influenced by the physiological state of the organism, including factors such as diet, age, and health status .

生化分析

Biochemical Properties

D-Leucine ethyl ester hydrochloride is involved in the catabolism of leucine, an essential branched-chain amino acid . The catabolism of leucine generates intermediary products that feed routes of central metabolism, therefore representing a carbon and nitrogen source that supports bacterial growth .

Cellular Effects

Leucine derivatives have been shown to play a role in cellular uptake and activation of mTORC1-mediated signaling . This suggests that this compound may have similar effects on cellular processes.

Molecular Mechanism

The exact molecular mechanism of this compound is not well-defined. It is known that leucine and its derivatives can activate the mTORC1 pathway . This pathway is involved in cell growth and metabolism, suggesting that this compound may have similar effects at the molecular level.

Temporal Effects in Laboratory Settings

It is known that the compound is a solid at room temperature and should be stored in a desiccated state at 4° C .

Metabolic Pathways

This compound is involved in the catabolism of leucine . This metabolic pathway generates intermediary products that feed into central metabolism, providing a source of carbon and nitrogen for bacterial growth .

Transport and Distribution

It is known that leucine and its derivatives can be transported by the L-type amino acid transporter 1 (LAT1) .

Subcellular Localization

Given its potential role in mTORC1 signaling, it may be localized to areas of the cell where this pathway is active .

准备方法

Synthetic Routes and Reaction Conditions: D-Leucine ethyl ester hydrochloride can be synthesized through the esterification of D-leucine with ethanol in the presence of hydrochloric acid. The reaction typically involves the use of thionyl chloride as a catalyst to facilitate the esterification process . The reaction conditions include maintaining a controlled temperature and ensuring anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The product is then purified through crystallization and drying processes to obtain the final compound in its solid form .

化学反应分析

Types of Reactions: D-Leucine ethyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxo compounds.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo compounds, while reduction can produce alcohols .

科学研究应用

D-Leucine ethyl ester hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

Biology: The compound is utilized in studies involving protein synthesis and enzyme activity.

Medicine: It serves as a precursor in the development of pharmaceuticals and therapeutic agents.

Industry: this compound is employed in the production of various biochemical reagents and intermediates.

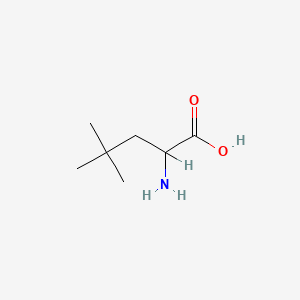

相似化合物的比较

- L-Leucine ethyl ester hydrochloride

- D-Valine ethyl ester hydrochloride

- L-Alanine ethyl ester hydrochloride

- L-Serine ethyl ester hydrochloride

Comparison: D-Leucine ethyl ester hydrochloride is unique due to its specific stereochemistry (D-form) and its role in activating the mTORC1 pathway. Compared to its L-form counterpart, it may exhibit different biological activities and interactions with enzymes and receptors . The ethyl ester derivatives of other amino acids, such as valine and alanine, also have distinct properties and applications, making this compound a valuable compound in research and industry .

属性

IUPAC Name |

ethyl (2R)-2-amino-4-methylpentanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-4-11-8(10)7(9)5-6(2)3;/h6-7H,4-5,9H2,1-3H3;1H/t7-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUDPBCEONUCOV-OGFXRTJISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CC(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73913-65-2 |

Source

|

| Record name | D-Leucine, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73913-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。